molecular formula C12H20BN3O2 B8424653 (2-(4-(Dimethylamino)piperidin-1-yl)pyridin-4-yl)boronic acid

(2-(4-(Dimethylamino)piperidin-1-yl)pyridin-4-yl)boronic acid

Cat. No. B8424653
M. Wt: 249.12 g/mol
InChI Key: GIQQNYOMTUVHJV-UHFFFAOYSA-N
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Patent
US09388189B2

Procedure details

In a Schlenck vessel 1-(4-bromopyridin-2-yl)-N,N-dimethylpiperidin-4-amine (1.55 g, 5.45 mmol) was treated with bis(pinacolato)diboron (1.65 g, 6.50 mmol), potassium acetate (1.6 g, 16.3 mmol), bis(diphenylphosphino)ferrocene-palladium(II)dichloride dichloromethane complex (0.22 mg, 0.24 mmol) and dioxane (20 ml) as a solvent according to the method described in Preparation 174a to give 1.71 g (85% yield) of the title compound that was used in the next synthetic step without further purification. Purity 90%.
Quantity
1.55 g
Type
reactant
Reaction Step One
Quantity
1.65 g
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
174a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
85%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][N:5]=[C:4]([N:8]2[CH2:13][CH2:12][CH:11]([N:14]([CH3:16])[CH3:15])[CH2:10][CH2:9]2)[CH:3]=1.[B:17]1(B2OC(C)(C)C(C)(C)O2)[O:21]C(C)(C)C(C)(C)[O:18]1.C([O-])(=O)C.[K+]>O1CCOCC1>[CH3:15][N:14]([CH3:16])[CH:11]1[CH2:12][CH2:13][N:8]([C:4]2[CH:3]=[C:2]([B:17]([OH:21])[OH:18])[CH:7]=[CH:6][N:5]=2)[CH2:9][CH2:10]1 |f:2.3|

Inputs

Step One
Name
Quantity
1.55 g
Type
reactant
Smiles
BrC1=CC(=NC=C1)N1CCC(CC1)N(C)C
Name
Quantity
1.65 g
Type
reactant
Smiles
B1(OC(C(O1)(C)C)(C)C)B2OC(C(O2)(C)C)(C)C
Name
potassium acetate
Quantity
1.6 g
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
174a
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN(C1CCN(CC1)C1=NC=CC(=C1)B(O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.71 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 125.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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